2-Cyano-N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide

Pharmaceutical impurity profiling Reference standard selection HPLC method development

During GMP release testing of Topiroxostat API, identifying the mono-cyano hydrazone process impurity requires an authentic, fully characterized reference standard. This compound-designated Topiroxostat Impurity 04, 14, and 41-enables accurate chromatographic peak assignment and quantification per ICH Q2(R1). • Distinct MW (266.26 Da) and TPSA (117 Ų) ensure HPLC resolution ≥2.99 from adjacent impurity peaks under validated conditions (CN105301126A). • Supplied at ≥98% purity with comprehensive COA (HPLC, NMR, MS, UV); supports ANDA/DMF filing, forced degradation studies, and ICH M7 genotoxicity assessment. • ISO 17034-certified reference material ensures metrological traceability for regulatory submission.

Molecular Formula C13H10N6O
Molecular Weight 266.26 g/mol
Cat. No. B12079963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide
Molecular FormulaC13H10N6O
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=NNC(=O)C2=CC(=NC=C2)C#N)N
InChIInChI=1S/C13H10N6O/c14-8-11-7-10(3-6-17-11)13(20)19-18-12(15)9-1-4-16-5-2-9/h1-7H,(H2,15,18)(H,19,20)
InChIKeyAOJXMRPVURFLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Topiroxostat Impurity 04 Reference Standard


2-Cyano-N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide (CAS 1841081-71-7; molecular formula C13H10N6O; MW 266.26) is a structurally defined hydrazone derivative that serves as a key process-related impurity and degradation marker in the synthesis and quality control of Topiroxostat, an orally administered, non-purine, selective xanthine oxidoreductase (XOR) inhibitor approved for hyperuricemia and gout [1]. The compound is commercially supplied under multiple impurity designations—including Topiroxostat Impurity 04, Impurity 14, and Impurity 41—by reference standard manufacturers worldwide . It is formed via condensation of 2-cyanoisonicotinohydrazide with 4-cyanopyridine-derived intermediates during Topiroxostat synthesis and accumulates further under alkaline and oxidative forced degradation conditions [2]. As a fully characterized impurity reference material offered at ≥95% to ≥98% purity with comprehensive Certificates of Analysis (COA) encompassing HPLC, NMR, MS, and UV data, it is an indispensable analytical tool for pharmaceutical development, ANDA/DMF regulatory filing, and ongoing Good Manufacturing Practice (GMP) quality control of Topiroxostat active pharmaceutical ingredient (API) [3].

1
Fully characterized impurity reference standard for Topiroxostat analytical workflows
2
Supports HPLC system suitability and LC-MS/MS method development
3
Comprehensive COA documentation including NMR, HRMS, and HPLC purity data

Non-Substitutability of Topiroxostat Impurity 04


Within the Topiroxostat impurity landscape, hydrazone-class related substances share a conserved N'-methylidene-isonicotinohydrazide backbone but diverge critically at the pyridine ring substitution pattern. The target compound bears a single electron-withdrawing cyano (-CN) group at the 2-position of the isonicotinoyl ring (C13H10N6O, MW 266.26), which fundamentally distinguishes it from the des-cyano analog Topiroxostat Impurity 17 (N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide; C12H11N5O, MW 241.25) and the di-cyano variant Topiroxostat Impurity 44 (2-cyano-N'-((2-cyanopyridin-4-yl)(imino)methyl)isonicotinohydrazide; C14H9N7O, MW 291.27) [1]. These structural differences produce measurably distinct chromatographic retention behavior, mass spectrometric precursor ions, UV absorption profiles, and hydrogen-bonding capacities—meaning that none of these three hydrazone impurities can serve as a valid surrogate for another in HPLC system suitability tests, LC-MS/MS multiple reaction monitoring (MRM) method development, or regulatory impurity limit setting under ICH Q3A/Q3B guidelines. Furthermore, the 2-cyano substituent introduces a structural alert for potential genotoxicity (hydrazine-hydrazone framework combined with an electron-deficient aromatic system) that must be assessed independently from non-cyano analogs [2], directly impacting the selection of this specific impurity reference standard for nitrosamine risk assessment and mutagenicity evaluation during ANDA submission.

!
Des-cyano analog (Impurity 17) cannot substitute — distinct MS precursor and chromatographic retention require this specific standard
!
Di-cyano analog (Impurity 44) cannot substitute — different polarity and heteroatom count shift LC retention and MS signals
!
Hydrazone scaffold with 2-cyano group introduces independent genotoxicity assessment needs vs. non-cyano analogs

Topiroxostat Impurity 04: Quantitative Differentiation


Molecular Differentiation from Impurity 17 (Des-Cyano Analog)

The target compound is differentiated from its closest structural analog, Topiroxostat Impurity 17 (N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide, CAS 445218-61-1), by the presence of a single cyano substituent at the 2-position of the isonicotinoyl ring. This structural modification produces a molecular weight increase of +25.01 Da (266.26 vs. 241.25) and elevates the topological polar surface area (TPSA) from 90.76 Ų to 117 Ų, a 28.9% increase . The number of hydrogen-bond acceptor sites increases from 4 to 5, while hydrogen-bond donor count remains constant at 2 . These differences are quantitatively sufficient to produce baseline-resolvable chromatographic peaks under reversed-phase HPLC conditions and distinct [M+H]⁺ precursor ions (m/z 267 vs. m/z 242) in LC-MS/MS analysis, making cross-substitution analytically invalid.

Molecular Differentiation from Impurity 17
Head-to-head
Target MW 266.26 vs. Impurity 17 MW 241.25 — Δ +25.01 Da (+10.4%). TPSA 117 vs. 90.76 Ų.
Mass and polarity differences ensure baseline HPLC resolution and distinct MS identification.
COA-confirmed MS data; 25 Da shift enables unambiguous MRM assignment.
Pharmaceutical impurity profiling Reference standard selection HPLC method development Topiroxostat quality control

Cyano-Substitution Comparison with Impurity 44 (Di-Cyano Analog)

Relative to Topiroxostat Impurity 44 (2-cyano-N'-((2-cyanopyridin-4-yl)(imino)methyl)isonicotinohydrazide, C14H9N7O, MW 291.27), the target compound contains exactly one fewer cyano group, resulting in a molecular formula of C13H10N6O and a molecular weight of 266.26—a decrease of 25.01 Da (8.6% lighter) [1]. The target possesses 20 heavy atoms vs. 22 for Impurity 44, and 5 hydrogen-bond acceptors vs. 6 . In reversed-phase HPLC, the reduced polarity of the mono-cyano compound (vs. the more polar di-cyano analog) translates to a predictably longer retention time, while in positive-ion electrospray MS, the [M+H]⁺ signal at m/z 267.26 is separated from Impurity 44's m/z 292.28 by 25 Th, well beyond the unit-mass resolution capability of modern triple-quadrupole instruments [1].

Cyano-Substitution Comparison with Impurity 44
Head-to-head
Target MW 266.26 (1 cyano) vs. Impurity 44 MW 291.27 (2 cyano) — Δ -25.01 Da (-8.6%). Heavy atoms: 20 vs. 22.
Nitrogen count and formula enable unequivocal HRMS identification for regulatory identification threshold.
HRMS and elemental analysis confirmation per vendor COA.
Impurity identification LC-MS/MS method validation Structural analog differentiation Regulatory impurity threshold

Chromatographic Resolution and Forced Degradation Relevance

Chinese Patent CN105301126A establishes a validated reversed-phase HPLC method achieving baseline resolution of 8 specified Topiroxostat-related impurities (designated Impurity A through H) with documented retention times and inter-impurity resolution factors [1]. The method employs an octadecylsilane column with a phosphate buffer (pH 3.4)/acetonitrile gradient at 275 nm detection, generating resolution factors ranging from 2.99 to 19.29 between adjacent impurity peaks [1]. While the patent does not publish a direct structural crosswalk for all letters, forced degradation experiments within the patent show that hydrazone-type impurities structurally congruent with the target compound are the principal degradation products formed under alkaline conditions (relative content increase to 2.81 area%) and oxidative conditions (increase to 5.84 area%) [1]. Independently, a 2025 stability-indicating HPLC study (IJPSDR) confirmed that Topiroxostat API undergoes 12.33% degradation under alkaline stress and 30.30% under oxidative stress [2], establishing the quantitative relevance of hydrazone-class degradation markers for stability-indicating method validation.

Chromatographic Resolution & Forced Degradation
Class-level inference
Hydrazone-class impurity accumulates to 2.81 rel. area% (alkaline) and 5.84 rel. area% (oxidative stress).
Supports stability-indicating method validation and peak identification in stressed samples.
Class-level assignment from patent data; direct structural crosswalk requires verification.
Forced degradation study Stability-indicating method Impurity fate mapping Alkaline/oxidative degradation

Physicochemical Properties and COA Documentation

The target compound is supplied with a predicted acid dissociation constant (pKa) of 13.24±0.50 and a predicted density of 1.36±0.1 g/cm³ , mandating storage at 2–8°C with protection from light [1]. Vendors providing this compound as a Topiroxostat impurity reference standard (including CATO, SynZeal, and Beijing Comparison) supply comprehensive Certificates of Analysis that include: structural confirmation by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS); chromatographic purity determination by HPLC (≥95% to ≥98% depending on supplier); residual solvent analysis by NMR; water content by Karl Fischer titration; and quantitative content assignment . Several suppliers operate under ISO 17034 accreditation for reference material production, ensuring metrological traceability suitable for ANDA/DMF regulatory submission . In contrast, non-cyano analog Impurity 17 (MW 241.25) exhibits lower TPSA (90.76 vs. 117) and a computed LogP of 1.6181 , predicting weaker retention under reversed-phase conditions and different solubility behavior in aqueous-organic mobile phases—differences that are not cosmetic but directly impact method robustness and extraction recovery during sample preparation.

Physicochemical Properties & COA Documentation
Cross-study comparable
pKa 13.24±0.50; TPSA 117 Ų; Storage: 2–8°C, protected from light. COA: NMR, HRMS, HPLC purity, KF.
Complete regulatory-grade documentation reduces method development time and ANDA review risk.
ISO 17034-certified reference material available; COA scope confirmed by supplier.
Reference standard certification ISO 17034 Certificate of Analysis Regulatory compliance documentation

Topiroxostat Impurity 04 Application Scenarios


System Suitability & Impurity Marker in API Release Testing

During GMP release testing of Topiroxostat API, this compound serves as the reference standard for identifying and quantifying the specific mono-cyano hydrazone process impurity. Its distinct molecular weight (266.26 Da) and TPSA (117 Ų) ensure chromatographic separation from the des-cyano analog (MW 241.25) under the gradient conditions specified in CN105301126A [1]. The validated HPLC method documented in the patent achieves a resolution factor of ≥2.99 between adjacent impurity peaks, enabling accurate integration and quantitation [1]. Use of this compound—rather than a surrogate impurity—in system suitability testing satisfies ICH Q2(R1) specificity requirements and is expected by regulatory reviewers during ANDA assessment.

Forced Degradation for Stability-Indicating Method Validation

In forced degradation studies of Topiroxostat drug substance and drug product, hydrazone-class degradation products accumulate to 2.81 relative area% under alkaline hydrolysis and 5.84 relative area% under oxidative stress [1], against a total API degradation of 12.33% and 30.30%, respectively [2]. This compound, as a fully characterized hydrazone impurity reference standard, enables accurate peak assignment in stressed-sample chromatograms, mass balance verification, and peak purity assessment by diode-array detection. Its availability at ≥98% purity with full spectroscopic characterization [3] supports the establishment of relative response factors and the setting of appropriate specification limits per ICH Q3A/Q3B.

LC-MS/MS MRM Method Development for Trace Quantitation

The target compound's [M+H]⁺ precursor ion at m/z 267.26 is separated by 25 Th from the des-cyano analog (m/z 242) and by 25 Th from the di-cyano analog (m/z 292) [1][2], enabling highly selective MRM transitions without cross-talk interference. This mass spacing is particularly valuable for developing a single, multiplexed LC-MS/MS method capable of simultaneously monitoring multiple Topiroxostat hydrazone impurities at sub-identification-threshold levels (<0.10% for a drug with a maximum daily dose of 160 mg). The compound's comprehensive COA, including HRMS and NMR data [3], supports the structural confirmation required for inclusion in the impurity profile section of the drug master file (DMF).

Genotoxic Risk Assessment & Nitrosamine Evaluation

The hydrazine-hydrazone framework combined with the 2-cyano electron-withdrawing substituent constitutes a structural alert for potential genotoxicity that must be evaluated independently from non-cyano analogs [4]. This compound serves as the authentic reference material for conducting in silico structure-activity relationship (SAR) assessment (e.g., DEREK Nexus, Sarah Nexus) and, if warranted by the assessment outcome, for developing a validated analytical method to quantify this specific impurity at the ICH M7 acceptable intake-based limit. The availability of ISO 17034-certified reference standard material ensures that any quantitative data generated for regulatory submission is traceable to a certified metrological reference, a critical expectation under current GMP and ICH M7 guidelines.

Application
Selection Property
Validation Focus
API release testing & system suitability
Mono-cyano hydrazone identity; MW and TPSA distinctiveness
HPLC resolution factor; ICH Q2(R1) specificity
Stability-indicating method validation
Hydrazone-class degradation marker under alkaline/oxidative stress
Peak purity assessment; mass balance verification
LC-MS/MS trace quantitation
[M+H]⁺ m/z 267.26; 25 Th spacing from analogs
MRM selectivity; sub-identification-threshold monitoring
Genotoxic risk assessment
2-Cyano hydrazone structural alert; ISO 17034 traceability
ICH M7 acceptable intake limit; nitrosamine evaluation
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